molecular formula C16H27ClN2 B1424707 N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride CAS No. 1220034-59-2

N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride

Cat. No.: B1424707
CAS No.: 1220034-59-2
M. Wt: 282.9 g/mol
InChI Key: IZFHOMGGKUPACB-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C16H27ClN2 and its molecular weight is 282.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystal and Electronic Structure Analysis : A study by Aydın et al. (2017) explored the crystal and electronic structure of a compound similar to n-Benzyl-n-ethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride. This research is significant for understanding the molecular and electronic properties of such compounds, which can have implications in material science and pharmaceuticals (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).

  • Anti-acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized a series of derivatives related to n-Benzyl-n-ethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride and evaluated them for anti-acetylcholinesterase activity. This research is crucial in the development of potential therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).

  • Antihistamine Activity Analysis : Brzezińska and Kośka (2006) conducted a structure-activity relationship analysis of antihistamine activity, including compounds structurally similar to n-Benzyl-n-ethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride. Their research offers insights into the development of new antihistamine drugs (Brzezińska & Kośka, 2006).

  • Corrosion Inhibition on Mild Steel : Das et al. (2017) investigated the corrosion inhibition properties of Cd(II) Schiff base complexes, including derivatives of n-Benzyl-n-ethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride. This research is relevant in material science, especially in corrosion prevention (Das et al., 2017).

  • Chemically Removable Derivatization in Chromatography : Kou et al. (1995) synthesized a reagent, 2-(1-naphthyl)ethyl 2-[1-(4-benzyl)piperazyl]ethanesulfonate dihydrochloride, for analytical derivatization in liquid chromatography, which is structurally related to n-Benzyl-n-ethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride. This research is significant for analytical chemistry, improving the efficiency and accuracy of chromatographic analyses (Kou, Wu, Chen, & Wu, 1995).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for n-Benzyl-n-ethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride involves the reaction of benzyl chloride with ethylamine to form N-benzylethylamine, which is then reacted with 3-piperidinylacrylonitrile to form the desired compound.", "Starting Materials": [ "Benzyl chloride", "Ethylamine", "3-piperidinylacrylonitrile" ], "Reaction": [ "Step 1: Benzyl chloride is reacted with ethylamine in the presence of a base such as sodium hydroxide to form N-benzylethylamine.", "Step 2: N-benzylethylamine is then reacted with 3-piperidinylacrylonitrile in the presence of a catalyst such as palladium on carbon to form n-Benzyl-n-ethyl-2-(3-piperidinyl)-1-ethanamine.", "Step 3: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt of n-Benzyl-n-ethyl-2-(3-piperidinyl)-1-ethanamine." ] }

CAS No.

1220034-59-2

Molecular Formula

C16H27ClN2

Molecular Weight

282.9 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-piperidin-3-ylethanamine;hydrochloride

InChI

InChI=1S/C16H26N2.ClH/c1-2-18(14-16-7-4-3-5-8-16)12-10-15-9-6-11-17-13-15;/h3-5,7-8,15,17H,2,6,9-14H2,1H3;1H

InChI Key

IZFHOMGGKUPACB-UHFFFAOYSA-N

SMILES

CCN(CCC1CCCNC1)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

CCN(CCC1CCCNC1)CC2=CC=CC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride
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N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride
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N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride
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N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride
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N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride

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